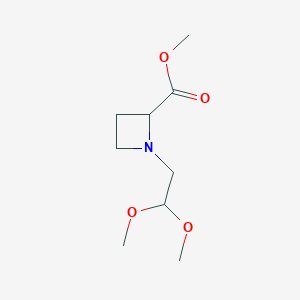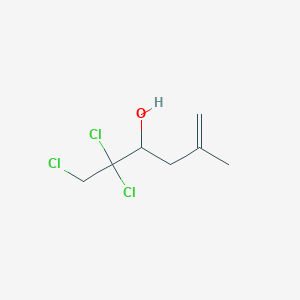![molecular formula C21H39Al B14514725 Tris[(1-methylcyclopentyl)methyl]alumane CAS No. 62618-42-2](/img/structure/B14514725.png)
Tris[(1-methylcyclopentyl)methyl]alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[(1-methylcyclopentyl)methyl]alumane is an organoaluminum compound characterized by the presence of three (1-methylcyclopentyl)methyl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
AlCl3+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.
Mécanisme D'action
The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Triethylaluminum: Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Uniqueness
Tris[(1-methylcyclopentyl)methyl]alumane is unique due to the presence of the (1-methylcyclopentyl)methyl groups, which impart distinct steric and electronic properties compared to other organoaluminum compounds
Propriétés
Numéro CAS |
62618-42-2 |
|---|---|
Formule moléculaire |
C21H39Al |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tris[(1-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3; |
Clé InChI |
IFBGHYKANUIREQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)




![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)





![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
